molecular formula C9H8ClN B1625113 3-(3-Chlorophenyl)propanenitrile CAS No. 21640-47-1

3-(3-Chlorophenyl)propanenitrile

Cat. No. B1625113
CAS RN: 21640-47-1
M. Wt: 165.62 g/mol
InChI Key: SIVZCEQMVXDAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-(3-Chlorophenyl)propanenitrile is C9H8ClN . It contains total 19 bond(s); 11 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitrile(s) (aliphatic) .


Physical And Chemical Properties Analysis

3-(3-Chlorophenyl)propanenitrile is a yellowish crystalline powder with a melting point of 72-74°C. Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are common characteristics of matter .

Scientific Research Applications

Pharmacology

In pharmacological research, 3-(3-Chlorophenyl)propanenitrile derivatives are explored for their potential as intermediates in drug synthesis. They can be used to create compounds with various biological activities, which could lead to the development of new therapeutic agents .

Material Science

This compound plays a role in material science, particularly in the formation of benzocyclobutenes through reactions involving sodium amide. These structures are significant in the development of new materials with unique mechanical and chemical properties .

Environmental Science

3-(3-Chlorophenyl)propanenitrile: may be involved in environmental science research, particularly in the study of bioremediation . Understanding its interaction with microorganisms can help in developing strategies to remove toxic compounds from the environment .

Analytical Chemistry

In analytical chemistry, 3-(3-Chlorophenyl)propanenitrile is used as a standard or reagent in various analytical methods. Its well-defined properties allow for accurate measurement and detection of other substances .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions to form complex organic molecules, which are essential in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Biochemistry Research

In biochemistry, 3-(3-Chlorophenyl)propanenitrile is used in proteomics research. It can be a precursor to synthesize peptides or proteins for studying their function and structure .

Antimicrobial Activity

Research into the antimicrobial properties of 3-(3-Chlorophenyl)propanenitrile derivatives is ongoing. These studies aim to discover new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

properties

IUPAC Name

3-(3-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZCEQMVXDAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440286
Record name 3-(3-chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)propanenitrile

CAS RN

21640-47-1
Record name 3-(3-chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(3-Chlorophenyl)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(3-Chlorophenyl)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(3-Chlorophenyl)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(3-Chlorophenyl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.